Product packaging for Besunide(Cat. No.:CAS No. 36148-38-6)

Besunide

Cat. No.: B1194290
CAS No.: 36148-38-6
M. Wt: 362.4 g/mol
InChI Key: VCPBYLUDWGYFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Besunide is a pharmacological agent identified as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Research into this compound has primarily focused on its role in modulating ion and fluid secretion in epithelial tissues. Its specific mechanism of action involves direct blockade of the CFTR channel pore, thereby reducing chloride ion efflux. This property makes it a valuable research tool for investigating the pathophysiology of cystic fibrosis and related channelopathies. Furthermore, studies have explored its potential application in models of secretory diarrheas, such as those induced by cholera toxin, where CFTR-mediated secretion is a primary driver of disease pathology. By inhibiting CFTR, this compound helps researchers dissect the molecular mechanisms underlying fluid homeostasis and provides a reference compound for developing novel therapeutic strategies for diseases involving aberrant chloride transport. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. A study characterizing its inhibitory action on CFTR can be found here: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2922403/

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O4S B1194290 Besunide CAS No. 36148-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36148-38-6

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24)

InChI Key

VCPBYLUDWGYFIQ-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2

Other CAS No.

36148-38-6

Origin of Product

United States

Preparation Methods

Acidic Ionic Liquid-Mediated Condensation

A groundbreaking method involves the use of acidic ionic liquids as dual solvents and catalysts for the condensation of 16α-hydroxyprednisolone and n-butyraldehyde (Fig. 1). This single-step process, described in Patent CN101717428A, achieves a yield of 95% under mild conditions (80°C, 3 hours). The ionic liquid, typically a sulfonic acid-functionalized imidazolium salt (e.g., methyl butyl sulfonic acid imidazolium sulfate), facilitates the formation of the 16α,17α-acetal group while minimizing side reactions. Post-treatment involves dichloromethane extraction, aqueous washing, and magnesium sulfate drying, with the ionic liquid recyclable for subsequent batches.

Multi-Step Oxidation and Cyclization

Patent CN107778344A outlines a six-step synthesis starting from prednisolone derivatives (Fig. 2). Key stages include:

  • Oxidation of Compound I using iodobenzene diacetate in methanol at -5–5°C to yield a dihydroxy intermediate.

  • Potassium permanganate-mediated oxidation in acetone to introduce ketone functionalities.

  • Acid-catalyzed condensation with n-butanal in dichloromethane at -5–5°C to form the final acetal.
    This route, while longer, provides precise control over stereochemistry, critical for budesonide’s pharmacological activity. The overall yield across steps is approximately 46–47% , with final purification via chloroform-methanol recrystallization.

Prednisolone-Based Industrial Synthesis

The most widely adopted industrial method, detailed in Patent CN101863952B, begins with prednisolone and proceeds through:

  • Esterification with acetic anhydride to protect hydroxyl groups.

  • Alkaline deacetylation using potassium hydroxide to selectively remove acetyl groups.

  • Oxidation with potassium permanganate in acidic conditions to form diketone intermediates.

  • Condensation with n-butanal in the presence of p-toluenesulfonic acid (TsOH) to generate the acetal ring.
    This method achieves a total yield of 44–47% , with final product purity exceeding 99% by HPLC, conforming to European Pharmacopoeia standards.

Reaction Conditions and Catalytic Systems

Temperature and Solvent Optimization

  • Ionic liquid method : Reactions proceed optimally at 80°C in solvent-free conditions, leveraging the ionic liquid’s high thermal stability.

  • Multi-step oxidation : Critical oxidations require strict temperature control (-5–5°C ) to prevent over-oxidation of sensitive steroidal intermediates.

  • TsOH-catalyzed condensation : Conducted at 20–25°C in dichloromethane or acetonitrile, balancing reaction rate and byproduct formation.

Catalyst Performance

CatalystRoleEfficiency ImprovementSource
Sulfonic acid ionic liquidSolvent/catalyst for acetal formation95% yield, recyclable
Potassium permanganateOxidizing agent for dihydroxy intermediates80.5% step yield
p-Toluenesulfonic acidAcid catalyst for acetalization77–80% step yield

Purification and Quality Control

Chromatographic Techniques

  • Dichloromethane extraction : Used in ionic liquid methods to isolate budesonide from the polar ionic phase.

  • Recrystallization : Chloroform-methanol mixtures yield crystals with >99% purity , as confirmed by melting point analysis and HPLC.

Isomer Ratio Control

Budesonide exists as two epimers (22R and 22S), with pharmacological activity favoring the 22R form. Patent CN101863952B reports a 45–50% S-isomer content in the final product, within acceptable limits for therapeutic use. Adjusting the condensation temperature and catalyst loading modulates this ratio.

Environmental and Economic Considerations

Waste Reduction

The ionic liquid method generates <10% organic waste compared to traditional solvents, aligning with green chemistry principles. In contrast, multi-step routes require neutralization of excess permanganate with sodium sulfite, producing manganese dioxide sludge.

Cost Analysis

MethodRaw Material Cost (USD/kg)Energy ConsumptionYield
Ionic liquid120–150Low95%
Multi-step oxidation200–220High46%
Prednisolone-based180–200Moderate47%

Chemical Reactions Analysis

Types of Reactions: : BESUNIDE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.

Major Products

Scientific Research Applications

BESUNIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BESUNIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key Observations :

  • Unlike Bumetanide, a loop diuretic with a phenoxy group, this compound’s larger molecular size (C₁₈ vs. C₁₇) may influence its pharmacokinetics, such as protein binding or half-life .

Pharmacological and Clinical Comparisons

Mechanism of Action:

  • This compound : Presumed to inhibit Na⁺/K⁺/2Cl⁻ cotransport in the loop of Henle (loop diuretic) based on its "-anide" classification .
  • Bumetanide : Confirmed loop diuretic with rapid onset and high potency .
  • Besulpamide : Likely a thiazide-like diuretic, acting on the distal convoluted tubule .
  • Bendroflumethiazide : Classic thiazide, blocking Na⁺/Cl⁻ cotransport in the distal tubule .

Research Findings and Limitations

  • Structural Advantages : this compound’s lack of halogens may reduce metabolic toxicity, but its clinical relevance is unverified .
  • Contradictory Data : misclassifies this compound as a glucocorticoid, highlighting discrepancies in literature that necessitate further verification .
  • Clinical Trials: No Phase III or IV trials for this compound are cited in the provided evidence, unlike Bumetanide, which has extensive clinical validation .

Biological Activity

Besunide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

This compound is structurally characterized as a benzenesulfonamide derivative. The sulfonamide moiety is known for its ability to inhibit various enzymes and pathways involved in inflammation and microbial growth. The mechanism through which this compound exerts its biological effects is primarily linked to its ability to modulate oxidative stress and inflammatory responses in cells.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various benzenesulfonamide derivatives, it was found that compounds similar to this compound significantly inhibited carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity. For instance, certain derivatives showed inhibition rates of up to 94.69% at specific time intervals post-administration .

Table 1: Anti-Inflammatory Activity of Benzenesulfonamide Derivatives

CompoundInhibition Rate (%)Time (h)
4a94.691
4c89.662
4d87.833

2. Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity against various pathogens. A study reported that derivatives of benzenesulfonamide, including those related to this compound, exhibited minimum inhibitory concentrations (MIC) against common bacterial strains such as E. coli and S. aureus. For example, one derivative showed an MIC of 6.72 mg/mL against E. coli, highlighting the potential of this compound as an antimicrobial agent .

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aMixed Strains6.67

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored, with findings indicating that it can reduce reactive oxygen species (ROS) levels in vitro. This activity is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various chronic diseases.

Q & A

Q. What analytical techniques are recommended for characterizing this compound’s structural analogs?

  • Methodological Answer : Combine X-ray crystallography for core structure elucidation with density functional theory (DFT) calculations to predict electronic properties. Use high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to confirm functional groups. Compare analogs’ solubility and stability via accelerated stability testing .

Data Presentation and Compliance

  • Tables :

    Study TypeKey MetricsRecommended Techniques
    PharmacokineticsBioavailability, half-lifeHPLC, LC-MS/MS
    ToxicityLD50, organ histopathologyOECD guideline assays
  • References : Ensure citations follow the Beilstein Journal of Organic Chemistry guidelines, prioritizing primary literature and avoiding redundant data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Besunide
Reactant of Route 2
Reactant of Route 2
Besunide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.